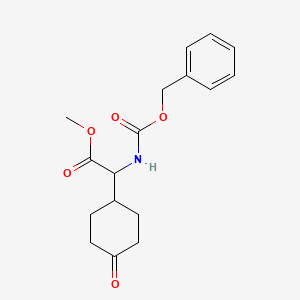
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a cyclohexyl ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyl chloroformate in the presence of a base such as triethylamine.
Cyclohexyl Ring Formation: The cyclohexyl ring with a ketone functional group can be synthesized through a series of reactions starting from cyclohexanone.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for the development of biologically active compounds.
Medicine: Potential use in the design of new pharmaceuticals with specific therapeutic effects.
Industry: Applications in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetate: Similar structure but with a hydroxyl group instead of a ketone.
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate, with CAS No. 1543987-22-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
The molecular formula of this compound is C17H21NO5, and it has a molecular weight of 319.35 g/mol. The compound is characterized by its unique structure that includes a benzyloxycarbonyl group and an oxocyclohexyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1543987-22-9 |
| Molecular Formula | C₁₇H₂₁NO₅ |
| Molecular Weight | 319.35 g/mol |
| InChI Key | Not available |
| Storage Conditions | Not specified |
Research indicates that compounds similar to this compound may exhibit various biological activities, including enzyme inhibition and antioxidant properties. The benzyloxycarbonyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antioxidant Activity
A study published in Molecules highlighted the antioxidant properties of similar compounds, suggesting that they can scavenge free radicals and reduce oxidative stress in cellular systems . This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Similar compounds have shown effectiveness in inhibiting carbohydrate-hydrolyzing enzymes, which could be beneficial in managing conditions like diabetes .
Case Studies
- Antioxidant Studies : A comparative study on various benzyloxycarbonyl derivatives demonstrated that these compounds possess significant antioxidant activity, with IC50 values indicating their effectiveness in reducing oxidative damage in vitro .
- Enzyme Inhibition : In a specific case study involving Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate (a structural analog), researchers reported a notable inhibition of α-glucosidase activity, suggesting potential applications in diabetes management .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-(4-oxocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21) |
InChI Key |
HGVUVLXXCDCOOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















